molecular formula C15H17N5S B2456172 2-(propan-2-yl)-1-[1-(1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole CAS No. 2415524-70-6

2-(propan-2-yl)-1-[1-(1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B2456172
CAS No.: 2415524-70-6
M. Wt: 299.4
InChI Key: NOGGSFJYQJFACO-UHFFFAOYSA-N
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Description

2-(propan-2-yl)-1-[1-(1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole is a heterocyclic compound that contains a benzimidazole moiety, an azetidine ring, and a thiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(propan-2-yl)-1-[1-(1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-propan-2-ylbenzimidazole with azetidin-1-yl-1,3,4-thiadiazole in the presence of a suitable catalyst and solvent . The reaction conditions, such as temperature and pH, are carefully optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(propan-2-yl)-1-[1-(1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds .

Scientific Research Applications

2-(propan-2-yl)-1-[1-(1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(propan-2-yl)-1-[1-(1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole is unique due to its combination of a benzimidazole moiety, an azetidine ring, and a thiadiazole ring. This unique structure contributes to its potent biological activity and makes it a valuable compound for further research and development .

Properties

IUPAC Name

2-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5S/c1-10(2)14-17-12-5-3-4-6-13(12)20(14)11-7-19(8-11)15-18-16-9-21-15/h3-6,9-11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGGSFJYQJFACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C4=NN=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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